molecular formula C12H10O2 B14687309 1,4-Naphthalenedione, 5,8-dimethyl- CAS No. 31368-11-3

1,4-Naphthalenedione, 5,8-dimethyl-

Cat. No.: B14687309
CAS No.: 31368-11-3
M. Wt: 186.21 g/mol
InChI Key: SDPSBJJBXIIKLC-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 5,8-dimethyl- is a derivative of 1,4-naphthoquinone, a compound known for its diverse chemical properties and applications. This compound is characterized by the presence of two methyl groups at the 5 and 8 positions on the naphthalene ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Naphthalenedione, 5,8-dimethyl- can be synthesized through various methods. One common approach involves the oxidation of 5,8-dimethylnaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of 1,4-naphthalenedione, 5,8-dimethyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 5,8-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Naphthalenedione, 5,8-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-naphthalenedione, 5,8-dimethyl- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where the generated ROS can induce oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 5,8-dimethyl- is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

31368-11-3

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

5,8-dimethylnaphthalene-1,4-dione

InChI

InChI=1S/C12H10O2/c1-7-3-4-8(2)12-10(14)6-5-9(13)11(7)12/h3-6H,1-2H3

InChI Key

SDPSBJJBXIIKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=CC(=O)C2=C(C=C1)C

Origin of Product

United States

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